7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine
Overview
Description
7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine is a building block. It has been used in the synthesis of PI3K inhibitors.
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer .
Mode of Action
This compound acts as a tyrosine kinase inhibitor . It has a higher affinity for the ATP binding site in the EGFR tyrosine kinase domain than ATP itself . This results in the inhibition of the normal EGFR signaling pathway, which can lead to inhibition of cell proliferation and induction of apoptosis (programmed cell death) .
Biochemical Pathways
The compound’s action primarily affects the EGFR tyrosine kinase enzyme pathway . By inhibiting this pathway, it prevents the activation of downstream signaling pathways involved in cell proliferation, angiogenesis, and other processes that promote cancer cell growth and survival .
Pharmacokinetics
Like other tyrosine kinase inhibitors, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the feces and urine .
Result of Action
The inhibition of EGFR by this compound leads to a decrease in cancer cell proliferation and an increase in apoptosis . This can result in the reduction of tumor size and potentially delay the progression of the disease .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These may include the pH level of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the cancer cells themselves . .
Properties
IUPAC Name |
7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-24-16-14(26-10-2-6-22-8-11-25-12-9-22)4-3-13-15(16)21-18(19)23-7-5-20-17(13)23/h3-4,19-20H,2,5-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMZRQHSFISGLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=N)N=C21)OCCCN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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